

# The CCR5 Delta 32 Mutation: A Comprehensive Technical Guide to HIV Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | CR5 protein |           |
| Cat. No.:            | B1177732    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (M-tropic) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells. A naturally occurring 32-base pair deletion in the CCR5 gene, known as the CCR5 delta 32 (CCR5Δ32) mutation, results in a non-functional protein. Individuals homozygous for this mutation exhibit a high degree of resistance to HIV-1 infection, while heterozygotes often experience a delayed progression to Acquired Immunodeficiency Syndrome (AIDS). This technical guide provides an in-depth analysis of the CCR5Δ32 mutation, including its molecular mechanism of action, population genetics, and clinical significance. Detailed experimental protocols for genotyping and viral entry assays are provided, alongside visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

# Introduction

The discovery of the CCR5 $\Delta$ 32 mutation in the mid-1990s marked a pivotal moment in HIV/AIDS research.[1] It unveiled a key genetic factor influencing susceptibility to HIV-1 and opened new avenues for therapeutic intervention. The CCR5 receptor, a G protein-coupled receptor (GPCR), is expressed on the surface of various immune cells, including T-lymphocytes and macrophages.[2] Its primary physiological role is to bind to chemokines, such as RANTES (CCL5), MIP-1 $\alpha$  (CCL3), and MIP-1 $\beta$  (CCL4), and mediate inflammatory



responses.[3] However, M-tropic strains of HIV-1 have co-opted this receptor to gain entry into host cells. The viral envelope glycoprotein, gp120, first binds to the primary cellular receptor, CD4, triggering a conformational change that exposes a binding site for CCR5.[4] Subsequent interaction with CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm.[4]

The CCR5 $\Delta$ 32 mutation is a 32-base pair deletion in the coding region of the CCR5 gene.[5][6] This deletion leads to a frameshift and the introduction of a premature stop codon, resulting in a truncated, non-functional protein that is not expressed on the cell surface.[7][8] Consequently, individuals homozygous for the CCR5 $\Delta$ 32 allele ( $\Delta$ 32/ $\Delta$ 32) are highly resistant to infection by CCR5-tropic HIV-1 strains.[5] Heterozygous individuals (+/ $\Delta$ 32) have a reduced number of functional CCR5 receptors on their cell surfaces, which is associated with a slower progression of HIV-1 infection.[5]

# **Mechanism of HIV Resistance**

The resistance to HIV-1 conferred by the CCR5Δ32 mutation is primarily due to the absence of a functional CCR5 co-receptor on the surface of target immune cells. Without this co-receptor, the fusion of the viral envelope with the host cell membrane is blocked, preventing viral entry.

# The Role of CCR5 in HIV-1 Entry

The process of HIV-1 entry is a multi-step cascade:

- Attachment: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host cell.
- Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor.
- Co-receptor Binding: The exposed site on gp120 binds to either the CCR5 or CXCR4 chemokine receptor. M-tropic strains, which are predominant in early infection, utilize CCR5.
- Fusion: The interaction with the co-receptor triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes.

Caption: HIV-1 Entry Mechanism.



# Impact of the CCR5∆32 Mutation

In individuals with the homozygous CCR5 $\Delta$ 32 mutation, the truncated C**CR5 protein** is trapped within the endoplasmic reticulum and is not transported to the cell surface.[9] The absence of the CCR5 co-receptor on the cell membrane effectively blocks the entry of M-tropic HIV-1 strains. While some studies have suggested that the truncated protein might have other intracellular effects, the primary mechanism of resistance is the lack of surface expression.

# **Population Genetics and Prevalence**

The frequency of the CCR5 $\Delta$ 32 allele varies significantly across different global populations. It is most common in individuals of European descent, with a decreasing gradient from north to south.

| Population Group  | Heterozygote (+/Δ32)<br>Frequency (%) | Homozygote (Δ32/Δ32)<br>Frequency (%) |
|-------------------|---------------------------------------|---------------------------------------|
| Northern European | ~10-20%                               | ~1%                                   |
| Southern European | Lower than Northern Europe            | <1%                                   |
| Western Asian     | Low                                   | Very Low                              |
| Eastern Asian     | Very Low / Absent                     | Very Low / Absent                     |
| African           | Very Low / Absent                     | Very Low / Absent                     |

Frequencies are approximate and can vary within specific populations.

The high prevalence of the CCR5Δ32 mutation in European populations suggests a history of strong positive selection.[5] While HIV is a relatively recent selective pressure, it is hypothesized that other historical pathogens, such as the bubonic plague or smallpox, may have driven the increase in the allele's frequency.[1][5]

# **Clinical Significance and Therapeutic Implications**

The discovery of the CCR5 $\Delta$ 32 mutation has had profound clinical implications, leading to the development of CCR5 antagonists and inspiring novel gene therapy approaches.



# **CCR5** Antagonists

Drugs that block the CCR5 receptor, such as Maraviroc, have been developed as a class of antiretroviral therapy.[10] These drugs bind to the CCR5 receptor and prevent its interaction with HIV-1 gp120, mimicking the effect of the CCR5Δ32 mutation. Co-receptor tropism assays are essential before initiating treatment with a CCR5 antagonist to ensure the patient's viral population is exclusively CCR5-tropic.[11][12][13]

# **Gene Therapy and Stem Cell Transplantation**

The "Berlin patient," an HIV-positive individual who received a hematopoietic stem cell transplant from a CCR5Δ32 homozygous donor for leukemia, was subsequently cured of his HIV infection.[9] This landmark case has spurred research into gene-editing technologies, such as Zinc Finger Nucleases (ZFNs) and CRISPR/Cas9, to create CCR5-deficient T-cells or hematopoietic stem cells as a potential functional cure for HIV.

# Experimental Protocols CCR5Δ32 Genotyping by Polymerase Chain Reaction (PCR)

This protocol describes a standard PCR method to determine the CCR5 genotype (wild-type, heterozygous, or homozygous for the  $\Delta$ 32 deletion).

#### 5.1.1. Materials

- Genomic DNA extracted from whole blood or buccal swabs
- Forward Primer: 5'-GCTCTCTCCCAGGAATCATC-3'
- Reverse Primer: 5'-TTCCCgagTAgCAgATgACC-3'
- Tag DNA Polymerase and reaction buffer
- dNTPs
- MgCl<sub>2</sub>



- Nuclease-free water
- Thermocycler
- Agarose gel electrophoresis system
- DNA loading dye
- DNA ladder

### 5.1.2. PCR Reaction Mixture

| Component                      | Final Concentration | Volume (μL) for 12.5 μL<br>reaction |
|--------------------------------|---------------------|-------------------------------------|
| 10x PCR Buffer                 | 1x                  | 1.25                                |
| MgCl <sub>2</sub> (50 mM)      | 1.5 mM              | 0.375                               |
| dNTPs (10 mM each)             | 200 μΜ              | 0.25                                |
| Forward Primer (10 μM)         | 800 nM              | 0.5                                 |
| Reverse Primer (10 μM)         | 800 nM              | 0.5                                 |
| Taq Polymerase (5 U/μL)        | 0.04 U/μL           | 0.1                                 |
| Genomic DNA (100 ng/μL)        | ~200 ng             | 2.0                                 |
| Nuclease-free H <sub>2</sub> O | -                   | 7.525                               |
| Total Volume                   | 12.5                |                                     |

### 5.1.3. PCR Cycling Conditions



| Step                 | Temperature (°C) | Time         | Cycles |
|----------------------|------------------|--------------|--------|
| Initial Denaturation | 94               | 1 min 30 sec | 1      |
| Denaturation         | 94               | 20 sec       | 35     |
| Annealing            | 59               | 15 sec       | 35     |
| Extension            | 72               | 1 min        | 35     |
| Final Extension      | 72               | 5 min        | 1      |
| Hold                 | 4                | ∞            | 1      |

### 5.1.4. Gel Electrophoresis

- Prepare a 3% agarose gel.
- Add loading dye to the PCR products.
- Load the samples and a DNA ladder into the wells of the gel.
- Run the gel at 100V for approximately 75 minutes.
- Visualize the DNA bands under UV light.

### 5.1.5. Interpretation of Results

- Wild-type (+/+): A single band at 174 bp.
- Heterozygous ( $\pm/\Delta$ 32): Two bands, one at 174 bp and one at 142 bp.
- Homozygous (Δ32/Δ32): A single band at 142 bp.













Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific HK [thermofisher.com]
- 3. HIV: Cell Binding and Entry PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. The CCR5-Delta32 Genetic Polymorphism and HIV-1 Infection Susceptibility: a Metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102321737A Method and primers for detecting mutation of CCR5-delta 32 gene -Google Patents [patents.google.com]
- 7. genscript.com [genscript.com]
- 8. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 9. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The CCR5 Delta 32 Mutation: A Comprehensive Technical Guide to HIV Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177732#ccr5-delta-32-mutation-and-hiv-resistance]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com